

An In-depth Technical Guide to Rauvotetraphylline A: Chemical Properties and Synthesis

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Compound of Interest

Compound Name: Rauvotetraphylline A

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Abstract

Rauvotetraphylline A is a sarpagine-type monoterpenoid indole alkaloid isolated from the medicinal plant *Rauvolfia tetraphylla*. This document provides a comprehensive overview of its chemical properties, including detailed spectroscopic data, and outlines a plausible synthetic approach based on established methodologies for related alkaloids. While initial studies have shown a lack of cytotoxic activity, the complex architecture of **Rauvotetraphylline A** makes it a molecule of interest for further biological investigation and as a scaffold for synthetic derivatization in drug discovery programs.

Chemical Properties of Rauvotetraphylline A

Rauvotetraphylline A was first isolated and characterized by Gao et al. in 2012 from the aerial parts of *Rauvolfia tetraphylla*.^[1] Its structure was elucidated through extensive spectroscopic analysis.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₃	[1]
Molecular Weight	342.43 g/mol	[1]
Appearance	Amorphous powder	[1]
Optical Rotation	[α] ²⁰ D -35.5 (c 0.1, MeOH)	[1]

Spectroscopic Data

The structural elucidation of **Rauvotetraphylline A** was based on the following spectroscopic data.

Technique	Ion	m/z (Observed)	m/z (Calculated)
HRESIMS	[M+H] ⁺	343.2024	343.2021

Solvent	λ _{max} (nm)
MeOH	211, 275

Shoulder absorptions were also observed at 222 and 310 nm, suggesting an O-substituted indole chromophore.[1]

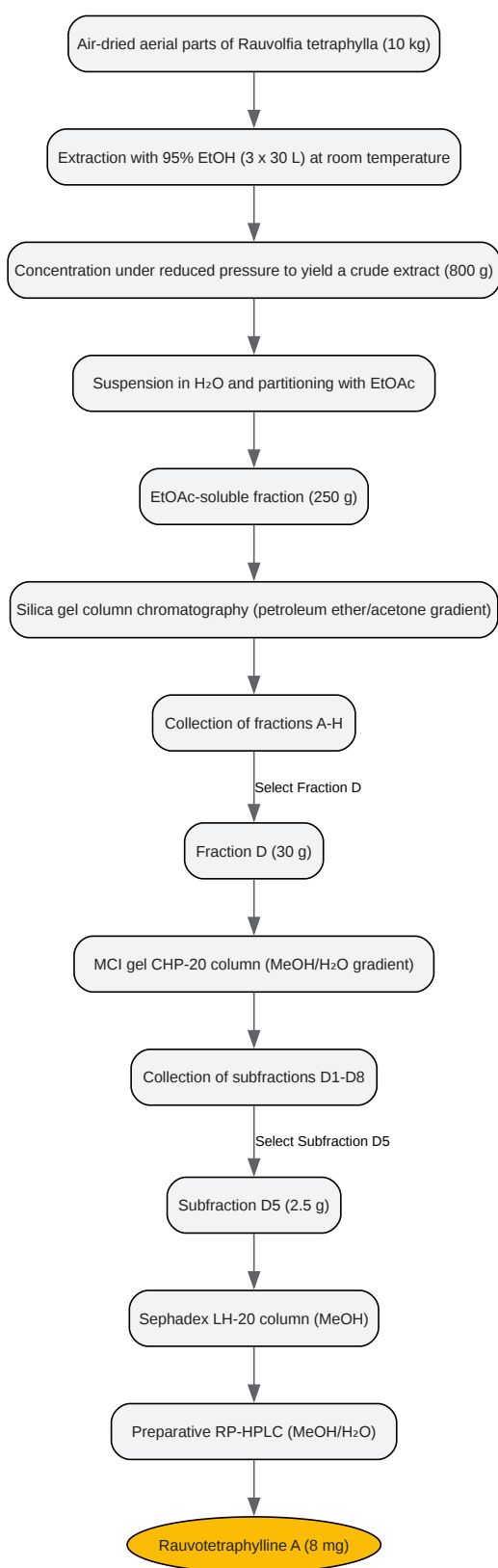
Functional Group	Wavenumber (cm ⁻¹)
OH/NH	3407

The ¹H and ¹³C NMR data were recorded in CD₃OD.

Position	^{13}C (δ , ppm)	^1H (δ , ppm, J in Hz)
2	135.9 (s)	
3	52.1 (d)	3.55 (m)
5	55.1 (d)	3.20 (m)
6	36.5 (t)	2.15 (m), 1.90 (m)
7	110.8 (s)	
8	127.9 (s)	
9	118.9 (d)	7.11 (d, 8.5)
10	145.9 (s)	
11	112.1 (d)	6.82 (d, 2.0)
12	110.1 (d)	6.62 (dd, 8.5, 2.0)
13	149.1 (s)	
14	30.1 (t)	1.85 (m), 1.55 (m)
15	32.7 (d)	2.30 (m)
16	47.1 (d)	2.55 (m)
17	54.2 (t)	3.15 (m), 2.95 (m)
18	13.5 (q)	1.16 (d, 6.3)
19	120.1 (d)	5.51 (q, 6.3)
20	138.9 (s)	
21	59.8 (d)	4.10 (s)
N(4)-CH ₃	41.9 (q)	2.65 (s)

Isolation of Rauvotetraphylline A

The following protocol is a summary of the method described by Gao et al. (2012) for the isolation of **Rauvotetraphylline A**.[\[1\]](#)



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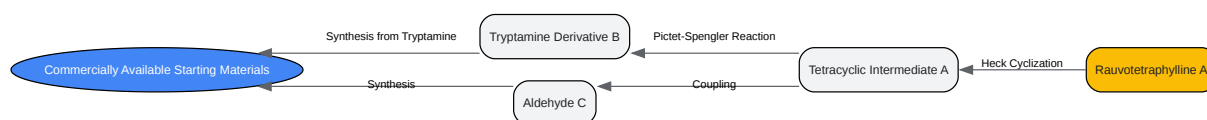
Figure 1: Isolation workflow for **Rauvotetraphylline A**.

Synthesis of Rauvotetraphylline A

To date, a total synthesis of **Rauvotetraphylline A** has not been reported. However, its sarpagine-type backbone is a common structural motif in numerous indole alkaloids, and several successful synthetic strategies have been developed for related compounds. A plausible retrosynthetic analysis and forward synthesis are proposed here.

Retrosynthetic Analysis

The proposed retrosynthesis hinges on a key intramolecular Heck reaction to form the C/D ring system and a Pictet-Spengler reaction to construct the tetracyclic core.



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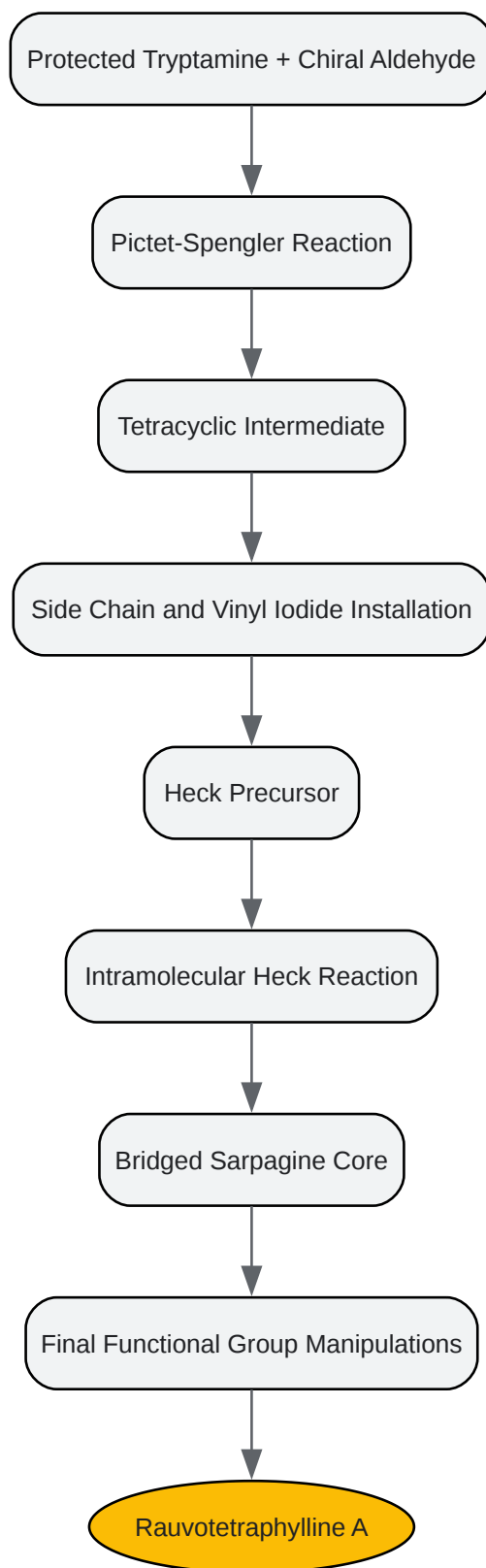
Figure 2: Retrosynthetic analysis of **Rauvotetraphylline A**.

Proposed Synthetic Pathway

A potential forward synthesis could commence from a suitably protected tryptamine derivative and a functionalized aldehyde.

- **Pictet-Spengler Reaction:** Condensation of a protected tryptamine with a chiral aldehyde, followed by cyclization, would establish the core tetracyclic system with the desired stereochemistry.
- **Functional Group Manipulations:** Subsequent steps would involve the installation of the vinyl iodide necessary for the Heck reaction and the elaboration of the side chain at C(16).
- **Intramolecular Heck Reaction:** A palladium-catalyzed intramolecular Heck reaction would be employed to construct the bridged C/D ring system, a key step in the synthesis of many sarpagine alkaloids.

- Final Modifications: Deprotection and any necessary final functional group transformations would yield **Rauvotetraphylline A**.



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Figure 3: Proposed forward synthetic pathway for **Rauvotetraphylline A**.

Biological Activity

In the initial report by Gao et al. (2012), **Rauvotetraphylline A**, along with its co-isolated congeners, was evaluated for its cytotoxic activity against five human cancer cell lines: HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer). The compound was found to be inactive, with IC₅₀ values greater than 40 μM.^[1]

To date, no other specific biological activities for **Rauvotetraphylline A** have been reported. However, other alkaloids from the Rauvolfia genus are known to possess a wide range of pharmacological properties, including antihypertensive, anti-inflammatory, and antimicrobial activities. Further investigation into the biological profile of **Rauvotetraphylline A** is warranted.

Conclusion

Rauvotetraphylline A is a structurally defined sarpagine-type indole alkaloid with well-characterized chemical and spectroscopic properties. While a total synthesis has not yet been accomplished, established synthetic routes for related compounds provide a clear roadmap for its future chemical synthesis. The lack of cytotoxicity in initial screenings suggests that its therapeutic potential may lie in other areas, highlighting the need for broader biological screening to fully elucidate its pharmacological significance. This guide provides a foundational resource for researchers interested in the further study and potential applications of this intriguing natural product.

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References

- 1. scispace.com [scispace.com]

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